molecular formula C21H24N4O2 B2640612 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 887214-66-6

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2640612
CAS RN: 887214-66-6
M. Wt: 364.449
InChI Key: FAIRYVWSTNQAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole group, which is a fused benzene and imidazole ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound SB-649868, which shares structural similarities with the specified chemical, has been investigated for its pharmacokinetics and metabolism. In a study, the disposition of [14C]SB-649868 was determined in healthy subjects after oral administration. The study found that the compound and its metabolites were primarily eliminated through feces, and the drug was extensively metabolized, with the principal route being oxidation of the benzofuran ring. The study provides insights into the metabolic pathways and excretion patterns of compounds structurally related to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide, which can be valuable for understanding its metabolism and disposition in the body (Renzulli et al., 2011).

Therapeutic Efficacy and Safety

Several studies have explored the therapeutic efficacy and safety of compounds similar to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide in various medical conditions. For instance, sertaconazole, an antimycotic agent, was studied for its efficacy in treating Pityriasis versicolor and cutaneous dermatophytosis. The studies demonstrated excellent efficacy and safety profiles, with no local or general undesirable effects recorded, indicating the potential therapeutic applications of related compounds in treating fungal infections (Nasarre et al., 1992).

Receptor Interactions and Imaging Applications

The compound P-(123)I-MBA, which exhibits structural similarities, has been studied for its potential in visualizing primary breast tumors in humans in vivo. The study investigated the accumulation of the compound in breast tumors based on its binding to sigma receptors that are overexpressed on breast cancer cells. This suggests potential applications of related compounds in medical imaging and diagnostics, particularly in the context of cancer detection (Caveliers et al., 2002).

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-27-17-8-6-16(7-9-17)22-20(26)14-25-12-10-15(11-13-25)21-23-18-4-2-3-5-19(18)24-21/h2-9,15H,10-14H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIRYVWSTNQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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